![molecular formula C20H20N2OS B13883755 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-97-3](/img/structure/B13883755.png)
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a complex organic compound that belongs to the piperidine family. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- typically involves multi-step organic reactionsThe piperidine ring is then constructed through cyclization reactions, and the phenyl group is introduced via substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods prioritize cost-effectiveness and yield optimization. Techniques such as catalytic hydrogenation, cycloaddition, and amination are frequently employed to achieve high purity and yield .
化学反応の分析
Types of Reactions
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is unique due to its specific substitution pattern and the presence of the benzo[b]thiophene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
832102-97-3 |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC名 |
(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2OS/c21-17-6-7-18-16(12-17)13-19(24-18)20(23)22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11,21H2 |
InChIキー |
UDFINEKTIZVXIB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
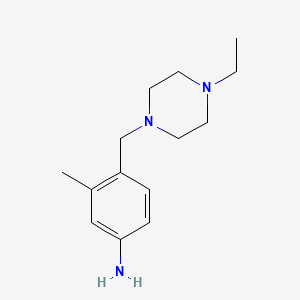


![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

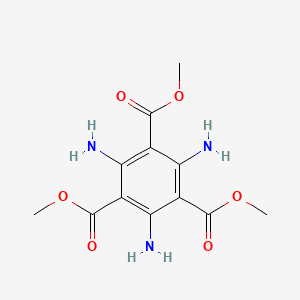
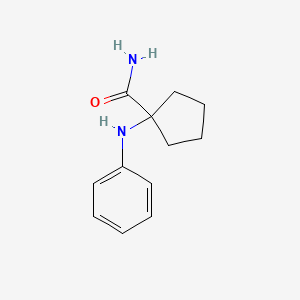
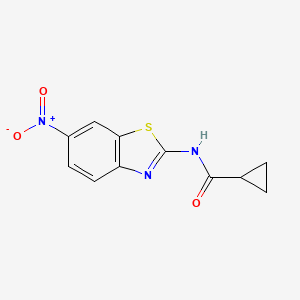
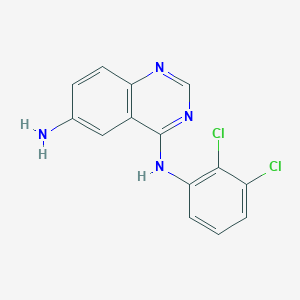
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
